1-Naphthyl N-(4-chlorophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85966-63-8 |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
naphthalen-1-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H12ClNO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
OINVYIJNFZHAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 1 Naphthyl N 4 Chlorophenyl Carbamate
Methodologies for the Preparation of Carbamate (B1207046) Linkages
The formation of the carbamate functional group is a cornerstone of organic synthesis, with several established methods that can be broadly categorized into rearrangement reactions, reactions involving isocyanates, catalytic approaches, and multicomponent reactions.
Rearrangement Reactions in Carbamate Synthesis (e.g., Hofmann, Curtius)
Rearrangement reactions provide a classic and effective route to carbamates, often proceeding through an isocyanate intermediate.
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base. This reaction yields an isocyanate intermediate, which can then be trapped by an alcohol to form the desired carbamate. This method is particularly useful for converting amides to amines with one less carbon atom, with the carbamate being a stable, isolable intermediate.
The Curtius rearrangement offers another pathway to isocyanates, starting from acyl azides. The thermal or photochemical decomposition of an acyl azide (B81097) leads to the formation of an isocyanate with the loss of nitrogen gas. Similar to the Hofmann rearrangement, the in-situ generated isocyanate can be reacted with an alcohol to produce a carbamate. The Curtius rearrangement is known for its mild conditions and tolerance of a wide range of functional groups.
A comparison of these rearrangement reactions is presented below:
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary Amide | Acyl Azide |
| Key Intermediate | Isocyanate | Isocyanate |
| Byproducts | Halide salts, water | Nitrogen gas |
| Typical Reagents | Br₂ or NBS, strong base (e.g., NaOH) | Heat or UV light |
Reactions Involving Isocyanates and Hydroxylated Precursors
The most direct and widely used method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol or a phenol (B47542). This reaction is typically efficient and proceeds under mild conditions. For the synthesis of 1-Naphthyl N-(4-chlorophenyl)carbamate, this would involve the reaction of 1-naphthol (B170400) with 4-chlorophenyl isocyanate. The reaction is often carried out in an inert solvent, and a catalyst, such as a tertiary amine or a tin compound, can be added to accelerate the reaction rate.
The general reaction is as follows:
Ar-OH + R-N=C=O → Ar-O-C(=O)NH-R
Where Ar-OH is the hydroxylated precursor (e.g., 1-naphthol) and R-N=C=O is the isocyanate (e.g., 4-chlorophenyl isocyanate).
Catalytic Approaches in Carbamate Formation
Various catalytic systems have been developed to improve the efficiency and selectivity of carbamate synthesis. These approaches often aim to avoid the use of toxic reagents like phosgene (B1210022) and its derivatives.
Catalytic methods can involve:
Metal-catalyzed carbonylation: Transition metals like palladium can catalyze the carbonylation of amines and alcohols to form carbamates.
Use of CO₂ as a C1 source: Catalytic systems that can activate carbon dioxide to react with amines and alcohols offer a greener alternative for carbamate synthesis.
Enzyme-catalyzed synthesis: Lipases and other enzymes have been explored for the enantioselective synthesis of carbamates.
The following table summarizes some catalytic approaches:
| Catalyst Type | Reactants | Advantages |
| Palladium complexes | Amines, CO, Alcohols | High efficiency, good functional group tolerance |
| Copper complexes | Amines, CO₂, Alkyl halides | Utilizes a renewable C1 source |
| Lipases | Amines, Carbonates | High enantioselectivity, mild reaction conditions |
One-Pot Multicomponent Reactions for Carbamate Scaffolds
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of carbamate-containing scaffolds. These reactions offer advantages in terms of efficiency, atom economy, and reduced waste generation. An example is the Ugi reaction, which can be adapted to incorporate a carbamate moiety.
Targeted Synthesis of this compound and its Analogs
While the general methodologies described above are applicable, the targeted synthesis of this compound would most practically be achieved through the reaction of 1-naphthol and 4-chlorophenyl isocyanate. The synthesis of a closely related compound, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, has been reported, providing a template for this synthesis.
A plausible synthetic route is outlined below:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |
| 1-Naphthol | 4-Chlorophenyl isocyanate | Toluene | Triethylamine (catalytic) | This compound |
Radiosynthesis Techniques for Labeled Carbamate Derivatives
The synthesis of isotopically labeled compounds is crucial for studying their metabolism, distribution, and environmental fate. For this compound, labeling could be introduced in several key positions, most commonly with Carbon-14 (¹⁴C) or Carbon-11 (¹¹C).
¹⁴C-Labeling:
A common strategy for ¹⁴C-labeling of carbamates involves the use of a labeled precursor. For instance, ¹⁴C-labeled 4-chlorophenyl isocyanate could be synthesized and then reacted with 1-naphthol. Alternatively, if the carbonyl carbon is to be labeled, a route involving [¹⁴C]phosgene or, more recently, [¹⁴C]carbon dioxide could be employed. Late-stage labeling techniques using [¹⁴C]CO₂ are becoming increasingly important for their efficiency and for reducing radioactive waste. nih.gov
A potential retrosynthetic analysis for a ¹⁴C-labeled analog is as follows:
Target: [¹⁴C-carbonyl]-1-Naphthyl N-(4-chlorophenyl)carbamate
Precursors: 1-Naphthol and [¹⁴C-carbonyl]-4-chlorophenyl isocyanate
Primary ¹⁴C Source: Ba¹⁴CO₃ or ¹⁴CO₂
¹¹C-Labeling:
Due to its short half-life (20.4 minutes), ¹¹C-labeling requires rapid synthetic methods. A common approach for labeling carbamates with ¹¹C is the reaction of an amine with [¹¹C]phosgene or, more favorably, through the in-situ generation of [¹¹C]isocyanates. Another modern approach involves the direct incorporation of [¹¹C]CO₂. nih.gov
The following table summarizes potential radiosynthesis strategies:
| Isotope | Labeling Position | Precursor | Key Reaction |
| ¹⁴C | Carbonyl | [¹⁴C]CO₂ or [¹⁴C]Phosgene | Reaction with 4-chloroaniline (B138754) and 1-naphthol |
| ¹⁴C | Naphthyl ring | Labeled 1-naphthol | Reaction with 4-chlorophenyl isocyanate |
| ¹¹C | Carbonyl | [¹¹C]CO₂ or [¹¹C]Phosgene | Rapid reaction with precursors |
Derivatization Strategies for Structural Modification
The structural framework of this compound offers multiple sites for derivatization to generate analogues with potentially enhanced or modified properties. A primary strategy involves the modification of a precursor, such as N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide, through the introduction of various carbamate moieties. This approach allows for the systematic investigation of structure-activity relationships by altering the steric and electronic properties of the molecule.
A practical example of this strategy is the synthesis of a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates. nih.govresearchgate.net In this process, a parent hydroxynaphthalene carboxamide is activated, often using a base like triethylamine, and then reacted with a variety of isocyanates. nih.gov This method facilitates the introduction of diverse alkyl, cycloalkyl, and arylalkyl side chains onto the carbamate nitrogen, yielding a library of structurally related compounds. nih.govresearchgate.net
Table 1: Examples of Derivatization of a Naphthyl Carbamate Precursor
| Reactant Isocyanate (R-NCO) | Resulting R Group on Carbamate | Reference |
|---|---|---|
| n-Propyl isocyanate | n-Propyl | researchgate.net |
| Isopropyl isocyanate | Isopropyl | researchgate.net |
| n-Butyl isocyanate | n-Butyl | researchgate.net |
| Cyclohexyl isocyanate | Cyclohexyl | nih.gov |
| Benzyl isocyanate | Benzyl | nih.gov |
This table illustrates the versatility of the isocyanate reaction for creating a diverse set of derivatives from a common naphthyl precursor.
Such derivatization is crucial in fields like medicinal chemistry and materials science, where fine-tuning of a molecule's properties is essential. The carbamate moiety itself is valued for its chemical stability and its ability to be hydrolyzed in biological systems to an amine, carbon dioxide, and an alcohol, which can facilitate excretion. nih.gov
Regioselective Functionalization of Carbamate-Containing Aromatic Systems
The aromatic rings of this compound are prime targets for regioselective functionalization, a key strategy for creating complex, polysubstituted aromatic molecules. The carbamate group can exert significant electronic and steric influence, directing incoming reagents to specific positions on the aromatic scaffold.
For naphthyl systems, the challenge lies in controlling the functionalization at various positions, such as the C2, C3, or the C8 (peri) positions. Advanced catalytic methods have been developed to achieve high regioselectivity. For instance, Rh(III)-catalyzed oxidative annulation of naphthylcarbamates with alkynes demonstrates remarkable control over the reaction site. acs.orgacs.orgnih.gov By selecting either a neutral or a cationic rhodium catalyst system, it is possible to direct the functionalization to either the peri C-H bond or the ortho C-H bond, respectively. acs.orgacs.orgnih.gov
Neutral Rh(III) catalyst: Promotes activation of the peri C-H bond, leading to benzoquinoline derivatives. acs.orgacs.orgnih.gov
Cationic Rh(III) catalyst: Favors activation of the ortho C-H bond, resulting in the formation of benzoindole derivatives. acs.orgacs.orgnih.gov
This dual reactivity from a single directing group underscores the power of catalyst control in modern organic synthesis, enabling the selective creation of distinct isomeric products from a common starting material.
The carbamate group, particularly the O-aryl carbamate, is recognized as one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis. nih.govacs.org This functionality allows for the deprotonation of the ortho position on the aromatic ring with high regioselectivity using strong bases, typically organolithium reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).
The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, introducing a variety of substituents at the position adjacent to the carbamate-bearing oxygen.
Table 2: Directed ortho Metalation (DoM) of an O-Aryl Carbamate
| Step | Description | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1. Metalation | Deprotonation of the C-H bond ortho to the carbamate group. | s-BuLi, TMEDA | Formation of a stabilized ortho-lithiated intermediate. | |
| 2. Electrophilic Quench | Reaction of the lithiated intermediate with an electrophile (E+). | Various (e.g., MeOD, I₂, Me₃SiCl) | Introduction of a new substituent (D, I, SiMe₃, etc.) at the ortho position. | nih.gov |
| 3. Rearrangement (Optional) | Warming the lithiated intermediate in the absence of an external electrophile. | Heat | Anionic ortho-Fries rearrangement to form a salicylamide (B354443) derivative. | nih.govacs.org |
This table outlines the general sequence of the Directed ortho Metalation strategy utilizing an O-aryl carbamate as the directing group.
A significant transformation related to DoM is the anionic ortho-Fries rearrangement. nih.govacs.org If the ortho-lithiated intermediate is warmed without the addition of an external electrophile, the carbamoyl (B1232498) group migrates from the oxygen to the lithiated carbon, yielding an ortho-hydroxy carboxamide (a salicylamide derivative in the case of a phenyl carbamate) after workup. nih.govacs.org This rearrangement provides a powerful method for the synthesis of highly functionalized phenols and their derivatives. acs.org The choice between quenching the lithiated intermediate with an electrophile or allowing it to rearrange offers a divergent pathway to two distinct classes of valuable compounds from a single starting material.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups, making them indispensable for confirming the synthesis of carbamates.
Infrared (IR) spectroscopy is a cornerstone technique for the identification of carbamate (B1207046) pesticides and related compounds. oup.com The analysis focuses on characteristic absorption frequencies that correspond to the vibrational modes of the carbamate moiety and its substituents. oup.com For 1-Naphthyl N-(4-chlorophenyl)carbamate, the IR spectrum is expected to be dominated by several key absorptions.
The N-H stretching vibration of the secondary amide within the carbamate group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the solid state, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower frequency. oup.com The most prominent feature in the IR spectrum of a carbamate is the carbonyl (C=O) stretching band, often referred to as the Amide I band. This intense absorption is expected to occur in the 1700-1740 cm⁻¹ range. rsc.org
Vibrations corresponding to the C-N bond and C-O-C ester linkage also provide valuable structural information. The C-N stretching vibration is typically observed around 1365-1384 cm⁻¹, while the asymmetric C-O-C stretch appears as a strong band between 1211 and 1240 cm⁻¹. rsc.org Additionally, the spectrum will feature absorptions from the aromatic rings, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the substitution patterns of the naphthyl and chlorophenyl groups. copernicus.org
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH- (Carbamate) | 3300 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | -O-(C=O)-NH- | 1700 - 1740 | Strong, Sharp |
| C=C Stretch (Aromatic) | Naphthyl, Phenyl rings | 1450 - 1600 | Medium-Strong |
| N-H Bend (Amide II) | -NH- (Carbamate) | 1510 - 1550 | Medium |
| C-N Stretch | Ar-NH- | 1365 - 1384 | Medium |
| Asymmetric C-O-C Stretch | Ar-O-C | 1210 - 1240 | Strong |
| C-Cl Stretch | Ar-Cl | 1000 - 1100 | Medium |
| C-H Out-of-Plane Bend | Aromatic Rings | 750 - 900 | Strong |
Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations that are Raman-active. For aromatic compounds like this compound, Raman spectroscopy is particularly effective for identifying vibrations of the carbon skeleton and symmetric functional groups. nih.gov
The Raman spectrum is expected to show strong signals corresponding to the "breathing" modes of the benzene (B151609) and naphthalene (B1677914) rings, which typically appear around 1000 cm⁻¹. mdpi.com Stretching vibrations of the C=C bonds within the aromatic rings will also be prominent in the 1580-1620 cm⁻¹ region. mdpi.com Carbamates can be identified through contributions from C-N stretching vibrations. nih.gov While the C=O stretch is also visible in Raman spectra, it is often less intense than in the corresponding IR spectrum. The technique is highly useful for detecting organophosphorus, pyrethroid, and carbamate pesticides in various samples. nih.gov
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C=C Stretch | Naphthyl, Phenyl rings | 1580 - 1620 |
| C=O Stretch | -O-(C=O)-NH- | 1700 - 1740 |
| Benzene Ring Breathing | Chlorophenyl ring | ~1003 |
| C-N Stretch | Ar-NH- | 1080 - 1100 |
| C-S vibrations (in related pesticides) | C-S | ~700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, the proton of the N-H group is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic region of the spectrum would be complex, showing signals for the seven protons of the naphthyl group and the four protons of the 4-chlorophenyl group, likely in the range of δ 7.0–8.5 ppm. rsc.org The distinct electronic environments of the protons on each ring system would lead to a characteristic pattern of doublets and multiplets.
The ¹³C NMR spectrum provides complementary data. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the δ 153–155 ppm range. rsc.org The aromatic carbons of the naphthyl and chlorophenyl rings would generate a series of signals between δ 110 and 150 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the carbamate oxygen (C-O) would have distinct chemical shifts influenced by the electronegativity of the heteroatoms.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Environment | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Amide Proton | -NH- | 8.0 - 9.5 | Broad Singlet |
| Aromatic Protons | Naphthyl Ring | 7.4 - 8.2 | Multiplets |
| Aromatic Protons | 4-Chlorophenyl Ring | 7.2 - 7.5 | Multiplets (AA'BB' system) |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Environment | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon | C=O | 153 - 155 |
| Aromatic Carbons | Naphthyl Ring | 115 - 135 |
| Aromatic Carbons | 4-Chlorophenyl Ring | 120 - 140 |
| Carbon bonded to Oxygen | Naphthyl C1-O | ~145 |
| Carbon bonded to Nitrogen | Phenyl C1-N | ~138 |
| Carbon bonded to Chlorine | Phenyl C4-Cl | ~129 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. While it provides less structural detail than NMR or IR, it is an excellent quantitative tool for studying reaction kinetics. thermofisher.com
The hydrolysis of carbamates, a key degradation pathway, can be effectively monitored using UV-Vis spectrophotometry. sctunisie.org The reaction kinetics of N-methylcarbamate hydrolysis, for instance, have been investigated by tracking the formation of the corresponding phenol (B47542) product in alkaline solutions. researchgate.net For this compound, the hydrolysis reaction would yield 1-naphthol (B170400) and 4-chloroaniline (B138754). The formation of the 1-naphthoxide ion under basic conditions can be monitored spectroscopically, as it has a distinct absorption maximum compared to the parent carbamate. sctunisie.org By measuring the change in absorbance at this specific wavelength over time, one can determine the reaction rate and calculate the rate constant, providing insights into the compound's stability and degradation mechanism. thermofisher.com This method relies on Beer's Law, where the absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Methyl N-(4-chlorophenyl)carbamate, provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov
In the crystal structure of Methyl N-(4-chlorophenyl)carbamate, the molecule exhibits a nearly planar conformation, with a very small dihedral angle of 8.79 (11)° between the chlorobenzene (B131634) ring and the carbamate side chain. nih.gov A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Molecules are linked by N—H⋯O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.gov This interaction connects the molecules into a C(4) chain that propagates along one of the crystallographic axes. nih.gov It is highly probable that this compound would adopt a similar hydrogen-bonding motif in the solid state, forming chains or sheets that stabilize the crystal lattice. Such studies provide precise measurements of bond lengths, bond angles, and intermolecular distances, which are crucial for understanding the compound's physical properties.
Table 5: Crystallographic Data for the Related Compound Methyl N-(4-chlorophenyl)carbamate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.126 (2) |
| b (Å) | 9.833 (2) |
| c (Å) | 8.0076 (16) |
| β (°) | 99.34 (3) |
| Volume (ų) | 864.5 (3) |
| Z | 4 |
| Key Feature | Molecules linked by N—H⋯O hydrogen bonds into C(4) chains. |
Data from Acta Crystallographica Section E nih.gov
Computational Chemistry and Theoretical Modeling of 1 Naphthyl N 4 Chlorophenyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the intricate details of molecular systems. nih.gov These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn governs the chemical reactivity and physical properties of a molecule. nih.gov For a molecule like 1-Naphthyl N-(4-chlorophenyl)carbamate, these calculations can elucidate the distribution of electrons, predict molecular orbitals, and map out electrostatic potential, all of which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. researchgate.netresearchgate.net In the study of carbamate (B1207046) derivatives, DFT calculations are employed to model molecular structures and relate their physicochemical or structural properties to their activities. mdpi.com
DFT methods can provide a detailed picture of the geometric parameters (bond lengths and angles) of this compound. The theory can also be used to simulate spectroscopic data, such as infrared and NMR spectra, which can be compared with experimental results to validate the computed structure. nih.govacs.orgchemrxiv.org The application of DFT allows for a thorough investigation of the molecule's electronic properties, which forms the basis for further analysis of its reactivity and interactions. researchgate.net
Table 1: Illustrative DFT-Calculated Properties (Note: The following values are representative examples for carbamate-like structures and are for illustrative purposes.)
| Property | Calculated Value |
|---|---|
| Total Energy | -1250.5 Hartree |
| Dipole Moment | 3.5 Debye |
| C=O Bond Length | 1.22 Å |
| C-N Bond Length | 1.38 Å |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). malayajournal.orgacadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller energy gap suggests that the molecule is more reactive and less stable. acadpubl.eu
For N-aryl carbamates, FMO analysis typically reveals that the HOMO is localized on the aromatic rings and the adjacent nitrogen and oxygen atoms of the carbamoyl (B1232498) group. mdpi.com The LUMO is often located on the conjugated carbon atoms and the carbonyl carbon of the carbamate moiety. mdpi.com This distribution indicates that these sites are susceptible to nucleophilic attack. mdpi.com In this compound, the HOMO would likely be distributed across the naphthyl and chlorophenyl rings, while the LUMO would be concentrated around the carbamate group's carbonyl carbon. This charge transfer characteristic is crucial for its reactivity. malayajournal.org
Table 2: Illustrative Frontier Molecular Orbital Data (Note: The following values are representative examples for N-aryl carbamates and are for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govbhu.ac.in The MEP surface displays regions of varying electrostatic potential, typically represented by different colors. researchgate.net Red areas indicate negative potential (electron-rich), which are favorable for electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green and yellow regions correspond to neutral or near-zero potential. nih.gov
For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov Positive potential (blue) would be expected around the amide proton (N-H). The aromatic rings would exhibit regions of both negative and positive potential, influencing their interaction with other molecules. This information is crucial for understanding hydrogen bonding interactions and the molecule's recognition by biological targets. researchgate.netnih.gov
Conformational Analysis and Rotational Barriers of the Carbamate Moiety
The conformational flexibility of a molecule plays a significant role in its biological activity and physical properties. For carbamates, a key conformational feature is the hindered rotation around the C–N bond, which has partial double-bond character. nd.edu This restriction leads to the existence of different rotational isomers, or rotamers (often termed syn and anti), which can interconvert by overcoming an energy barrier. nd.edu
Variable temperature NMR spectroscopy and computational methods are used to determine the height of this rotational barrier (ΔG‡). nd.edu Studies on N-aryl carbamates have shown that the barrier height is influenced by the electronic nature of substituents on the aryl ring. nd.edu Electron-donating groups tend to increase the barrier, while electron-withdrawing groups decrease it. This is because electron-withdrawing groups reduce the electron-donating ability of the nitrogen atom into the carbonyl group, decreasing the C-N double bond character and thus lowering the barrier to rotation. nd.edu The solvent environment can also impact the rotational barrier, although carbamates generally show less solvent dependence than amides. nih.gov For this compound, the electron-withdrawing nature of the 4-chlorophenyl group would be expected to influence the rotational barrier around the C-N bond. nd.edu
Advanced Topological Analyses of Electron Density
Advanced topological analyses provide a rigorous mathematical framework for interpreting the chemical bonding and structure of a molecule based on its electron density. These methods move beyond simple orbital descriptions to provide a more detailed and physically grounded picture of atomic interactions.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.org In AIM theory, a molecule is partitioned into atomic basins, and the lines of maximum electron density that connect adjacent nuclei are known as bond paths. The point on this path where the electron density is at a minimum is called the bond critical point (BCP). wiley-vch.de
The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. uniovi.es Key properties include:
The electron density (ρb): Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρb > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net
By applying AIM analysis to this compound, one could characterize every bond in the molecule, distinguishing the covalent C-C, C-H, C-N, and C=O bonds from weaker non-covalent interactions that may also be present.
Table 3: Illustrative AIM Parameters at Bond Critical Points (BCPs) (Note: The following values are representative examples for different bond types and are for illustrative purposes.)
| Bond Type | Electron Density (ρb) (a.u.) | Laplacian (∇²ρb) (a.u.) | Bond Character |
|---|---|---|---|
| Aromatic C-C | 0.310 | -0.850 | Covalent |
| C=O | 0.400 | +0.150 | Polar Covalent |
| C-N | 0.280 | -0.600 | Covalent |
| Intramolecular H-bond | 0.025 | +0.090 | Closed-Shell |
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize and analyze chemical bonding in a molecule. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Essentially, ELF analysis maps the electron pair localization, offering a chemically intuitive picture that distinguishes core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a value of 1 corresponds to perfect electron localization, such as in lone pairs or strong covalent bonds, while a value of 0.5 is indicative of a uniform electron gas, often seen in metallic bonding. aps.org
For this compound, an ELF analysis would be expected to reveal several key features of its electronic structure. High ELF values (approaching 1.0) would be anticipated in regions corresponding to the covalent bonds, such as the C-C and C-H bonds within the naphthyl and chlorophenyl rings, the C-N and C=O bonds of the carbamate linkage, and the C-Cl bond.
Specifically, the analysis would highlight:
Lone Pairs: High localization would be observed for the lone pairs on the oxygen and nitrogen atoms of the carbamate group and on the chlorine atom. These regions are nucleophilic and crucial for intermolecular interactions.
Covalent Bonds: Disynaptic basins of high ELF values would define the covalent bonds. The C=O double bond would exhibit a distinct, highly localized basin. The aromatic C-C bonds in the naphthyl and chlorophenyl rings would show delocalized basins, characteristic of their π-system.
Core Electrons: Concentric spherical basins with high ELF values would be found close to the nuclei of the carbon, nitrogen, oxygen, and chlorine atoms, corresponding to their core electrons.
By providing a visual representation of electron distribution, ELF analysis allows for a detailed understanding of the bonding patterns and reactivity of this compound. researchgate.net
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule or between molecules. researchgate.net This technique plots the RDG against the electron density, multiplied by the sign of the second eigenvalue of the electron density Hessian matrix. The resulting visualization typically uses a color scale to differentiate between various types of interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Represented by blue isosurfaces.
Weak Attractive Interactions (e.g., van der Waals forces): Represented by green isosurfaces.
Strong Repulsive Interactions (e.g., Steric Clashes): Represented by red isosurfaces.
In the context of this compound, RDG analysis would be instrumental in elucidating both intramolecular and potential intermolecular non-covalent interactions that dictate its conformation and crystal packing.
Intermolecular Interactions: In a simulated dimer or crystal structure, RDG analysis would highlight the key interactions responsible for its solid-state architecture. The most significant interactions would likely be:
Hydrogen Bonding: A prominent blue isosurface would be expected between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming strong intermolecular hydrogen bonds.
π-π Stacking: Broad, greenish isosurfaces would appear between the aromatic naphthyl and/or chlorophenyl rings of adjacent molecules, indicating stabilizing π-π stacking interactions. unam.mx
Halogen Bonding: A potential weak attractive interaction might be identified between the chlorine atom of one molecule and an electronegative atom (like the carbonyl oxygen) of another.
The table below illustrates the type of data an RDG analysis would provide for the intermolecular interactions of this compound.
| Interaction Type | Involved Groups | Expected RDG Signature | Character |
| Hydrogen Bond | N-H ··· O=C | Strong blue spike | Strong, attractive |
| π-π Stacking | Naphthyl ↔ Naphthyl | Broad green region | Weak, attractive |
| π-π Stacking | Chlorophenyl ↔ Chlorophenyl | Broad green region | Weak, attractive |
| Halogen Interaction | C-Cl ··· O=C | Small blue/green region | Weak, attractive |
| Steric Repulsion | H ↔ H (intermolecular) | Small red region | Repulsive |
Molecular Modeling for Understanding Ligand-Target Interactions
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug design and toxicology for understanding how a compound like this compound might interact with a biological target, such as an enzyme. Carbamates are well-known inhibitors of enzymes like acetylcholinesterase (AChE). tandfonline.commdpi.com
A molecular docking study of this compound into the active site of a target enzyme (e.g., AChE) would involve placing the ligand in various conformations within the binding pocket and calculating the binding affinity for each pose. The results would identify the most stable binding mode and the specific interactions that stabilize the ligand-protein complex.
Key interactions that would be investigated include:
Hydrogen Bonds: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. These groups would likely form hydrogen bonds with amino acid residues in the active site, such as serine or histidine. tandfonline.comnih.gov
π-π Stacking and T-stacking: The large aromatic systems of the naphthyl and chlorophenyl groups are capable of forming strong π-π stacking or T-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the enzyme's binding gorge. mdpi.com
Hydrophobic Interactions: The nonpolar aromatic rings would also engage in favorable hydrophobic interactions with nonpolar residues in the active site.
Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding with electron-donating residues in the binding pocket.
The results of a docking simulation are often summarized in a table detailing the interactions and estimated binding energy.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | Carbamate N-H | Serine (hydroxyl) | ~2.9 |
| Hydrogen Bond | Carbamate C=O | Histidine (imidazole) | ~3.1 |
| π-π Stacking | Naphthyl Ring | Tryptophan (indole) | ~3.5 |
| Hydrophobic | Chlorophenyl Ring | Leucine, Valine | ~3.8 |
Such modeling provides critical insights into the mechanism of action and can guide the design of more potent or selective analogues. arxiv.org
Theoretical Photodegradation Studies of Carbamate Compounds
Theoretical studies on photodegradation are essential for predicting the environmental fate of chemical compounds. These computational analyses can elucidate the reaction pathways, identify transient intermediates, and determine the final degradation products when a molecule is exposed to light. amazonaws.com For carbamate compounds like this compound, photodegradation is a significant transformation pathway. uc.pt
Theoretical investigations would typically employ methods like Density Functional Theory (DFT) to calculate the bond dissociation energies (BDEs) and map the potential energy surface for various photochemical reactions. rsc.org The primary photodegradation mechanisms for N-aryl carbamates often involve the cleavage of the ester or amide bonds within the carbamate linkage. acs.org
For this compound, the following photodegradation pathways would be theoretically plausible:
Photo-Fries Rearrangement: A common pathway for aryl esters. Upon absorption of UV light, the naphthyl C-O bond could cleave homolytically, forming a radical pair. This pair could then recombine to form ortho- and para-hydroxy-substituted aminonaphthyl ketones.
N-C Bond Cleavage: Homolytic cleavage of the N-C(O) bond could occur, leading to the formation of a 4-chlorophenylaminyl radical and a naphthoxycarbonyl radical.
C-O Bond Cleavage: Cleavage of the O-C(O) bond is another possibility, yielding a 1-naphthoxy radical and a 4-chlorophenylcarbamoyl radical. Studies on the pesticide carbofuran (B1668357) show that cleavage of the carbamate group is a primary step in its decomposition. dss.go.th
Computational chemistry can calculate the energy barriers for each of these potential steps, identifying the most likely degradation pathway. The subsequent reactions of the initial radical intermediates with environmental components like oxygen and water could also be modeled to predict the final, more stable degradation products. These theoretical findings are crucial for assessing the environmental persistence and potential toxicity of the compound's byproducts. researchgate.net
Structure Activity Relationship Sar Studies for 1 Naphthyl N 4 Chlorophenyl Carbamate Analogs
Elucidating Molecular Determinants of Biological Activity
Influence of Naphthyl Moiety Substitutions on Bioactivity
The 1-naphthyl group is a critical component for the biological activity of this carbamate (B1207046) series. Its large, planar surface can engage in significant hydrophobic and van der Waals interactions within the binding pocket of target enzymes, such as acetylcholinesterase (AChE). The position of attachment to the carbamate linkage is also crucial; for instance, the 1-naphthyl isomer is often a more potent inhibitor of cholinesterases than the 2-naphthyl isomer.
Alterations to the naphthyl ring system itself can modulate activity. While comprehensive SAR data for substitutions on the naphthyl moiety of 1-Naphthyl N-(4-chlorophenyl)carbamate is limited in publicly available literature, general principles from related carbamates suggest that the introduction of substituents can impact activity through steric and electronic effects. For example, bulky substituents could hinder the optimal positioning of the molecule in a binding site, thereby reducing activity. Conversely, small, electron-withdrawing groups might enhance interactions with the target, potentially increasing potency.
No specific quantitative data for a series of analogs with systematic substitutions on the naphthyl moiety of this compound was found in the searched literature. The table below is a template illustrating how such data would be presented.
| Naphthyl Substitution | Target | IC50 (µM) | Reference |
|---|---|---|---|
| None (Parent Compound) | AChE | Data not available | - |
| 4-Methoxy | AChE | Data not available | - |
| 5-Nitro | AChE | Data not available | - |
Role of Substituted Phenyl Ring Variations in Modulating Activity
The nature and position of substituents on the N-phenyl ring are well-established modulators of the biological activity of N-aryl carbamates. The 4-chloro substituent in the parent compound plays a significant role in its inhibitory potency, likely through a combination of electronic and hydrophobic contributions to binding.
Studies on related series of N-aryl carbamates have demonstrated that both the electronic properties and the size of the substituent on the phenyl ring are critical. For instance, in a series of salicylanilide (B1680751) N,N-disubstituted carbamates, derivatives with a trifluoromethyl group on the aniline (B41778) ring showed potent cholinesterase inhibition. Generally, electron-withdrawing groups can enhance the carbamoylating potential of the carbamate, leading to more effective inhibition of serine hydrolases like AChE. However, the position of the substituent is also a key factor, as steric hindrance can negatively impact binding.
The following table presents data from a study on related N-aryl carbamates, illustrating the effect of phenyl ring substitutions on cholinesterase inhibition.
| Phenyl Substitution | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro | AChE | 38.98 ± 1.11 | mdpi.com |
| 4-Fluoro | AChE | 89.74 ± 4.20 | mdpi.com |
| 4-Trifluoromethyl | AChE | 49.03 ± 3.88 | mdpi.com |
| Unsubstituted | AChE | 49.04 ± 0.54 | mdpi.com |
Impact of Carbamate Linkage Modifications on Biological Performance
The carbamate linkage (-OC(O)NH-) is the reactive center of the molecule, responsible for the carbamoylation of the serine residue in the active site of target enzymes like cholinesterases. Modifications to this linker can profoundly affect the compound's reactivity and, consequently, its biological activity.
Replacing the oxygen atom with sulfur to form a thiocarbamate, for instance, can alter the electronic properties and stability of the molecule. In some series of salicylanilide carbamates, N,N-dimethyl thiocarbamates showed different, and in some cases increased, activity against butyrylcholinesterase (BChE) compared to their N,N-dimethyl carbamate counterparts. Altering the substituents on the nitrogen atom of the carbamate also has a significant impact, as discussed in a later section.
The table below illustrates the impact of modifying the carbamate linkage on the inhibitory activity against cholinesterases in a related series of compounds.
| Linkage Modification | Target | IC50 (µM) | Reference |
|---|---|---|---|
| O-Aryl N,N-dimethylcarbamate | BChE | 51.38 ± 1.65 | mdpi.com |
| O-Aryl N,N-dimethylthiocarbamate | BChE | 4.30 ± 0.51 | mdpi.com |
Stereochemical Considerations in Structure-Activity Relationships
Chirality can introduce a significant level of specificity in the interaction between a small molecule and its biological target. When a carbamate molecule is chiral, its enantiomers can exhibit different biological activities, a phenomenon known as enantioselectivity.
Enantioselective Activity and Chiral Recognition Mechanisms
The introduction of a chiral center into analogs of this compound can lead to enantiomers with distinct potencies. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with the chiral environment of the enzyme's active site. This differential binding, or chiral recognition, can result in one enantiomer being a significantly more potent inhibitor than the other.
For example, studies on other chiral cholinesterase inhibitors have shown substantial differences in the inhibitory activity of enantiomers. This enantioselectivity is a clear indication that the stereochemistry of the inhibitor is a critical factor in its molecular recognition by the enzyme.
No specific quantitative data for chiral analogs of this compound was found in the searched literature. The table below is a template illustrating how such data would be presented for a hypothetical chiral analog.
| Enantiomer | Target | IC50 (nM) | Enantiomeric Ratio | Reference |
|---|---|---|---|---|
| (R)-enantiomer | AChE | Data not available | Data not available | - |
| (S)-enantiomer | AChE | Data not available |
Comparative SAR Analysis Across Carbamate Subclasses (e.g., N-methyl vs. N,N-dimethyl)
The degree of substitution on the carbamate nitrogen atom is a key determinant of biological activity. Comparing N-methyl with N,N-dimethyl carbamates reveals important insights into the steric and electronic requirements of the target's binding site.
In many cases, N-methyl carbamates are more potent inhibitors of acetylcholinesterase than their N,N-dimethyl counterparts. The additional methyl group in N,N-dimethyl carbamates can introduce steric hindrance that prevents the optimal alignment of the molecule within the active site. Furthermore, the presence of the N-H proton in N-methyl carbamates can allow for hydrogen bonding interactions with the enzyme that are not possible for N,N-dimethyl analogs. A study comparing various N-methyl and N,N-dimethyl carbamates as cholinesterase inhibitors highlighted these differences in activity. nih.gov
The following table provides a comparative example of the inhibitory potencies of N-methyl and N,N-dimethyl carbamates from a related series against cholinesterases.
| Carbamate Subclass | Core Structure | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-methyl-N-phenyl carbamate | Salicylanilide | BChE | 7.34 ± 0.14 | mdpi.com |
| N,N-dimethyl carbamate | Salicylanilide | BChE | 51.38 ± 1.65 | mdpi.com |
Mechanistic Investigations of Biological and Chemical Interactions
Molecular Mechanisms of Enzyme Inhibition by Carbamate (B1207046) Scaffolds
Carbamates, including 1-Naphthyl N-(4-chlorophenyl)carbamate, are recognized for their potent inhibitory effects on certain enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). Their mechanism of action is not one of simple competitive binding but involves a multi-step process that temporarily inactivates the enzyme.
The inhibition of enzymes such as acetylcholinesterase by carbamate compounds is a process known as carbamoylation. This is a pseudo-irreversible reaction involving the formation of a covalent bond between the carbamate and the enzyme. The process begins with the carbamate inhibitor binding to the active site of the enzyme, forming a reversible enzyme-inhibitor complex analogous to a Michaelis-Menten complex. researchgate.net
Following this initial binding, the serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) group to the serine hydroxyl group, forming a stable, carbamoylated enzyme. researchgate.net Concurrently, the alcohol or phenol (B47542) portion of the carbamate is released as the leaving group. nih.gov
Interaction with Cellular Pathways in Model Systems
Beyond direct enzyme inhibition, the biological effects of carbamates can extend to the modulation of complex cellular signaling pathways. These interactions can alter cellular responses to stimuli, as seen in model systems like macrophages and plant chloroplasts.
While direct studies on this compound are limited, research on the closely related compound 1-Naphthyl N-methyl carbamate (carbaryl) provides significant insight into how this class of molecules can affect macrophage signaling. In studies using mouse peritoneal macrophages, carbaryl (B1668338) was shown to modulate the metabolism of arachidonic acid (AA), a key lipid mediator in inflammatory responses. nih.gov
The effect of carbaryl on AA metabolism was observed to be biphasic. In the initial phase (up to 15 minutes) of stimulation with opsonized zymosan, carbaryl did not change the total synthesis of AA metabolites but altered their distribution. It caused an increase in the intracellular concentration of prostaglandins (B1171923) such as PGE2, PGA2, and PGF2α, while decreasing the intracellular levels of 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov
Many N-aryl carbamates exhibit herbicidal activity by inhibiting photosynthesis. The primary target for this class of compounds is Photosystem II (PS II), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. These herbicides function by reversibly binding to a specific site within the PS II complex, thereby interrupting the flow of electrons. researchgate.net
The specific binding site is the QB-binding niche on the D1 protein of the PS II reaction center. By occupying this site, the carbamate inhibitor blocks the binding of plastoquinone, the native electron acceptor. This interruption prevents the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation, ultimately leading to the death of the plant.
Research on compounds structurally similar to this compound, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, has demonstrated this inhibitory activity in spinach chloroplasts. researchgate.net The efficiency of inhibition, measured by IC50 values, is influenced by the lipophilicity and electronic properties of the substituents on the carbamate structure. researchgate.net
Table 1: Inhibition of Photosynthetic Electron Transport (PET) in Spinach Chloroplasts by 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates
| Compound | R² Substituent | IC50 (mmol/L) |
| 1a | Methyl | 0.664 |
| 1b | Ethyl | 0.198 |
| 1c | Propyl | 0.080 |
| 1d | Butyl | 0.109 |
| 1e | Pentyl | 0.117 |
| 1f | Hexyl | 0.173 |
| 1g | Heptyl | 0.201 |
| 1h | Octyl | 0.235 |
Data sourced from a study on related compounds, demonstrating inhibition of Photosystem II. researchgate.net
Chemical Reactivity and Degradation Mechanisms
The environmental persistence and ultimate fate of this compound are dictated by its chemical reactivity, particularly its stability towards hydrolysis.
The carbamate ester linkage is susceptible to hydrolysis, which is a primary degradation pathway in aqueous environments. The rate of this hydrolysis is highly dependent on pH. While generally stable in acidic to neutral conditions, the degradation of carbamates is significantly accelerated in alkaline (basic) environments. clemson.edu
The mechanism of alkaline hydrolysis typically involves a bimolecular nucleophilic substitution (SN2) or an elimination-conjugate base (E1cB) pathway. In the SN2-type mechanism, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond.
The decomposition of this compound via this pathway yields two primary products:
1-Naphthol (B170400): The alcohol component of the ester.
N-(4-chlorophenyl)carbamic acid: The unstable carbamic acid intermediate.
The N-(4-chlorophenyl)carbamic acid readily decarboxylates (loses CO2) to form 4-chloroaniline (B138754) . Therefore, the ultimate degradation products in an aqueous environment are 1-naphthol, 4-chloroaniline, and carbon dioxide. The rate of this degradation process increases with higher pH and temperature. clemson.edu
Microbial Degradation in Environmental Contexts
In environmental settings such as soil and water, the primary route for the biological transformation of this compound is through microbial degradation. While specific studies on this exact compound are limited, a well-established degradation pathway can be inferred from extensive research on analogous carbamates, particularly other N-(chlorophenyl)carbamates and naphthyl carbamates.
The initial and rate-limiting step in the microbial breakdown of carbamates is the enzymatic hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carbamate hydrolase or carboxylesterase enzymes found in a wide variety of soil microorganisms. For N-(chlorophenyl)carbamates, this hydrolytic cleavage breaks the ester bond, yielding two primary metabolites. Based on studies of compounds like isopropyl-N-3-chlorophenylcarbamate (CIPC), the hydrolysis of this compound is expected to yield 1-naphthol and 4-chloroaniline.
Following the initial hydrolysis, the two aromatic intermediates, 1-naphthol and 4-chloroaniline, are further metabolized by soil bacteria through distinct catabolic pathways.
Degradation of 1-Naphthol : The microbial metabolism of 1-naphthol is well-documented from studies on the widely used insecticide carbaryl (1-naphthyl-N-methylcarbamate). The pathway typically proceeds via hydroxylation to form 1,2-dihydroxynaphthalene. This intermediate undergoes ring cleavage and is further processed through intermediates common to naphthalene (B1677914) degradation, such as salicylic (B10762653) acid and gentisic acid, before entering the central carbon pathway.
Degradation of 4-Chloroaniline : 4-chloroaniline is a xenobiotic compound that can be utilized as a sole carbon and nitrogen source by several bacterial strains. nih.gov The degradation proceeds via a modified ortho-cleavage pathway. nih.gov The key step involves a dioxygenase enzyme that converts 4-chloroaniline into 4-chlorocatechol. academicjournals.org This intermediate is then subject to ring cleavage by chlorocatechol 1,2-dioxygenase, leading to the formation of 3-chloro-cis,cis-muconic acid. academicjournals.org Subsequent enzymatic reactions result in the liberation of the chloride ion and the funneling of the carbon skeleton into the Krebs cycle. nih.gov
Several bacterial genera have been identified with the ability to degrade N-(chlorophenyl)carbamates and their chloroaniline metabolites. These include species of Pseudomonas, Acinetobacter, Arthrobacter, Klebsiella, and Comamonas. nih.govacademicjournals.org The complete mineralization of this compound relies on the presence of microbial communities possessing the diverse enzymatic machinery required to break down both the naphthyl and chlorophenyl moieties of the molecule.
| Degradation Stage | Metabolite | Key Enzyme Class | Associated Bacterial Genera |
|---|---|---|---|
| Initial Hydrolysis | 1-Naphthol and 4-Chloroaniline | Carbamate Hydrolase / Carboxylesterase | Pseudomonas, Flavobacterium, Agrobacterium, Achromobacter, Arthrobacter |
| 1-Naphthol Pathway | 1,2-Dihydroxynaphthalene | Hydroxylase | Pseudomonas |
| Salicylic acid / Gentisic acid | Dioxygenase | ||
| 4-Chloroaniline Pathway | 4-Chlorocatechol | Dioxygenase | Acinetobacter, Pseudomonas, Klebsiella, Comamonas nih.govacademicjournals.org |
| 3-Chloro-cis,cis-muconic acid | Chlorocatechol 1,2-dioxygenase nih.gov |
Advanced Analytical Methodologies for Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analytical evaluation of carbamate (B1207046) compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) is often the preferred method for these thermally labile compounds, though Gas Chromatography (GC) can be employed for more volatile derivatives. mdpi.comtaylorfrancis.com For chiral molecules like 1-Naphthyl N-(4-chlorophenyl)carbamate, specialized techniques such as chiral chromatography and Supercritical Fluid Chromatography (SFC) are indispensable for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of carbamate pesticides. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common approach, offering robust separation of these compounds. fishersci.com However, due to the often-low UV absorbance of carbamates, sensitive detection can be challenging. To overcome this, post-column derivatization is frequently employed, where the separated analytes react to form highly fluorescent products, significantly enhancing detection sensitivity. fishersci.com
A typical HPLC method involves injecting a sample onto a reverse-phase column, such as a C18 column, and separating the components using a gradient elution with a mobile phase like methanol (B129727) and water. fishersci.comepa.gov After separation, the analytes are hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative, which is detected by a fluorescence detector. This methodology, outlined in procedures like U.S. EPA Method 531.2, allows for the sensitive determination of various N-methylcarbamates. fishersci.com
The resolution and purity of this compound can be meticulously assessed using HPLC. High-resolution separation is crucial, especially when analyzing samples from complex matrices where closely eluting compounds may interfere with accurate quantification. nih.gov The purity of a standard or a synthesized batch can be determined by analyzing the chromatogram for the presence of extraneous peaks, with the peak area of the main compound relative to the total peak area providing a quantitative measure of purity.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-phase C18 (e.g., 3.9 x 150 mm) | Separation of carbamates based on hydrophobicity. | |
| Mobile Phase | Gradient of Methanol and Water | To achieve optimal separation of multiple analytes with varying polarities. | fishersci.comepa.gov |
| Flow Rate | ~0.9 mL/min | Controls the speed of the separation and influences resolution. | fishersci.com |
| Post-Column Derivatization | Hydrolysis with NaOH, followed by reaction with OPA/2-mercaptoethanol | Increases detection sensitivity by creating fluorescent derivatives. | |
| Detection | Fluorescence Detector (e.g., Excitation: 330 nm, Emission: 465 nm) | Provides high sensitivity and selectivity for the fluorescent derivatives. | fishersci.com |
Since this compound may possess a chiral center depending on its specific structure (chirality in carbamates can arise from substituents), the separation of its enantiomers is critical. Enantiomers of a chiral compound can exhibit different biological activities. eijppr.com Chiral chromatography is the most widely used technique for enantioseparation. nih.gov The direct method, which involves the use of a chiral stationary phase (CSP), is the most common approach. eijppr.com This technique relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times and thus, separation. eijppr.com
An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. mdpi.com Because diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (e.g., a C18 HPLC column). mdpi.com
The selection of the CDA is crucial and depends on the functional groups present in the analyte. For a compound like this compound, derivatization would likely target the carbamate linkage, although this can be challenging. The reaction must be quantitative, and the CDA must be enantiomerically pure to avoid the formation of additional diastereomers that would complicate the chromatogram. mdpi.com While effective, this method can be time-consuming and may introduce complexities due to the derivatization reaction itself. nih.gov
The use of Chiral Stationary Phases (CSPs) is the most prevalent method for the direct separation of enantiomers. eijppr.com CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers. eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including pesticides. eijppr.comnih.gov
These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are known for their excellent chiral recognition abilities. nih.govresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which collectively lead to the differential retention of enantiomers. eijppr.comnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. mdpi.com
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Applicability | Reference |
|---|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric interactions | Broadly applicable for many classes of chiral compounds, including pesticides. | eijppr.comnih.gov |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose-based CSPs, with potentially different selectivity. | Widely used in both analytical and preparative separations. | mdpi.com |
| Pirkle-type (Brush-type) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides | π-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking | Effective for compounds with aromatic rings and hydrogen bonding sites. | eijppr.commdpi.com |
| Cyclodextrin-based | Derivatized β-cyclodextrin (e.g., 4-chlorophenylcarbamate-β-CD) | Inclusion complexation, hydrogen bonding, hydrophobic interactions | Separation is based on the fit of the analyte into the cyclodextrin (B1172386) cavity. | nih.govnih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. selvita.com This mobile phase exhibits low viscosity and high diffusivity, which allows for higher flow rates and faster analysis times without a significant loss of chromatographic efficiency compared to HPLC. chromatographyonline.comselvita.com
SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs. nih.gov The low viscosity of the supercritical fluid mobile phase can lead to faster column equilibration and reduced backpressure, making it highly efficient for high-throughput screening in pharmaceutical and agrochemical research. selvita.comchromatographyonline.com Furthermore, SFC is considered a "greener" technology because it significantly reduces the consumption of organic solvents. selvita.com The principles of chiral recognition on the CSP are similar to those in HPLC, but the unique properties of the supercritical fluid can alter the interactions and sometimes lead to improved resolution and selectivity. europeanpharmaceuticalreview.com
Gas Chromatography (GC) is generally less suitable for the direct analysis of carbamate pesticides because many are thermally labile and can degrade at the high temperatures used in the GC injector and column. taylorfrancis.comscispec.co.th However, GC can be a viable and highly sensitive method if the carbamates are first converted into more volatile and thermally stable derivatives. scispec.co.th
One common derivatization technique is methylation, which can be performed "on-column" or "in-injector" (flash alkylation). scispec.co.th This process replaces the active hydrogen on the carbamate nitrogen with a methyl group, reducing the polarity and increasing the thermal stability of the compound. Following derivatization, the resulting molecule can be separated on a standard GC column (e.g., HP-5ms) and detected with high sensitivity using a selective detector like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS). scispec.co.thyoungin.com This approach allows for the determination of carbamates at very low concentrations. youngin.com
Chiral Chromatography for Enantiomeric Separations
Integration of Spectroscopic Detection with Chromatographic Methods
The analysis of N-phenyl carbamates, including this compound, relies heavily on the coupling of chromatographic separation techniques with sensitive spectroscopic detection methods. This integration, often referred to as a hyphenated technique, is essential for both the qualitative identification and quantitative measurement of these compounds in various matrices. The choice of the specific integrated method often depends on the complexity of the sample matrix, the required sensitivity, and the desired level of structural confirmation.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary separation techniques employed. When coupled with mass spectrometry (MS) or diode array detection (DAD), these methods provide powerful tools for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a widely used and highly sensitive method for the determination of carbamate pesticides. Due to the thermal lability of many carbamates, LC-MS is often preferred over GC-MS as it does not require high temperatures for sample introduction.
For the analysis of N-phenyl carbamates, reversed-phase HPLC is typically employed, utilizing a C18 column to separate the analytes from the sample matrix. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid to improve ionization efficiency.
In the mass spectrometer, electrospray ionization (ESI) is a common ionization technique for carbamates, typically operating in positive ion mode. The protonated molecule [M+H]⁺ is often selected as the precursor ion for tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) of the precursor ion generates specific product ions that are characteristic of the compound's structure, providing a high degree of selectivity and confirmation.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 298.0629 |
| [M+Na]⁺ | 320.0449 |
| [M+K]⁺ | 336.0188 |
| [M+NH₄]⁺ | 315.0895 |
Note: This data is based on theoretical calculations and may vary slightly from experimental results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry can also be employed for the analysis of more thermally stable N-phenyl carbamates. This technique offers excellent chromatographic resolution and provides detailed structural information through electron ionization (EI) mass spectra. The fragmentation patterns observed in EI-MS are often highly specific and can be used for library matching and unambiguous identification.
However, the thermal lability of some carbamates can lead to degradation in the hot GC injector or column, which is a significant consideration. Derivatization is a technique that can be used to improve the thermal stability and chromatographic behavior of these compounds.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
For routine analysis and quantification, HPLC coupled with a diode array detector (DAD), also known as a photodiode array (PDA) detector, is a robust and reliable technique. The DAD detector acquires the UV-Vis spectrum of the analyte as it elutes from the HPLC column. This allows for the determination of the wavelength of maximum absorbance (λmax), which can be used for quantification and to check for peak purity.
The UV spectrum is a characteristic property of a compound and can be used for preliminary identification by comparing it to the spectrum of a known standard. For N-phenyl carbamates, the aromatic rings in their structure result in strong UV absorbance, making this a suitable detection method.
Emerging Research Frontiers and Future Directions
Development of Novel Carbamate-Based Chemical Probes and Tools
A significant frontier in carbamate (B1207046) research is the development of specialized chemical probes for target validation and biological imaging. nih.gov These tools are instrumental in understanding complex biological processes. The carbamate moiety is being incorporated into fluorescent probes designed to detect specific enzymatic activities. For instance, fluorescent probes utilizing a carbamate as a recognition group have been developed to detect carboxylesterase activity. researchgate.netresearchgate.net These probes work on an "off-on" mechanism, where the carbamate group is cleaved by the target enzyme, releasing a fluorophore and generating a measurable signal. researchgate.net
Researchers are designing these probes with high selectivity and sensitivity for specific enzyme isoforms, which is crucial for distinguishing between closely related biological targets. researchgate.net The development of such tools allows for real-time monitoring of enzyme activity in living cells, providing valuable insights into metabolic pathways and the mechanisms of drug action. researchgate.net
Table 1: Examples of Carbamate-Based Chemical Probes
| Probe Type | Target Enzyme | Mechanism of Action | Application |
|---|---|---|---|
| Benzothiazole (B30560) Fluorescent Probe | Carboxylesterase | Enzymatic hydrolysis of the carbamate recognition group releases a fluorescent benzothiazole derivative. researchgate.netresearchgate.net | Detection of enzyme activity and screening for carbamate pesticides. researchgate.net |
Integration of Multi-Omics Data with Computational Chemistry for Deeper Mechanistic Understanding
The complexity of biological systems requires a holistic approach for a comprehensive understanding of a drug's mechanism of action. The integration of multi-omics data—such as genomics, proteomics, and metabolomics—with computational chemistry is a powerful strategy to achieve this. umich.edufrontiersin.org This data-driven approach allows researchers to build detailed mathematical and kinetic models of metabolic networks. nih.gov
For carbamate-based compounds, this integrated methodology can translate a high-throughput metabolite profile (metabolome) into the set of metabolic fluxes (fluxome) that define the cellular state. nih.gov By combining this experimental data with computational modeling, scientists can predict how a carbamate molecule might perturb these networks. This can reveal not only the primary target but also off-target effects and downstream consequences, leading to a deeper mechanistic understanding. nih.govhku.hk Computational methods, such as virtual screening and molecular docking, can further refine the search for novel protein-drug interactions and predict the impact of mutations on drug binding, accelerating rational drug design for new carbamate-based therapeutics. hku.hk
Green Chemistry Approaches in Carbamate Synthesis
Traditionally, the synthesis of carbamates has relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govresearchgate.net Growing environmental concerns have spurred the development of green chemistry approaches that utilize safer, more sustainable alternatives. researchgate.netnih.gov A key focus has been the use of carbon dioxide (CO₂) as a C1 source, as it is non-toxic, non-corrosive, abundant, and renewable. nih.gov
Several green synthetic routes for carbamates are being actively explored:
Direct Carboxylation: This method involves the reaction of amines, alcohols, and CO₂ in the presence of a catalyst. Basic catalysts have shown success in converting aliphatic amines to carbamates under mild conditions. rsc.org
Hofmann Rearrangement: A green oxidation process for Hofmann rearrangement has been developed, using reagents like oxone and potassium chloride to synthesize N-aryl carbamates from aromatic amides in a single step. nih.gov
Alternative Carbonyl Sources: Benign alternatives to phosgene, such as organic carbonates, are being used. nih.gov Additionally, urea (B33335) is being explored as an eco-friendly carbonylation source for reacting with alcohols to produce carbamates. researchgate.net
These methods aim to reduce the environmental impact of carbamate production by avoiding toxic reagents and minimizing waste. researchgate.netnih.gov
Table 2: Comparison of Traditional vs. Green Synthesis Methods for Carbamates
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Phosgene, Isocyanates, Chloroformates nih.govresearchgate.net | Well-established, high yields. | Highly toxic and corrosive reagents, hazardous byproducts. nih.govresearchgate.net |
| Green (CO₂-based) | Amines, Alcohols, CO₂, Catalyst | Utilizes a renewable, non-toxic C1 source. nih.gov | May require specific catalysts and reaction conditions. |
| Green (Hofmann) | Amides, Oxone, KCl, NaOH, Alcohols nih.gov | One-pot synthesis, avoids toxic reagents. nih.gov | May have limitations based on substrate scope. |
| Green (Urea-based) | Alcohols, Urea, Catalyst researchgate.net | Uses an eco-friendly carbonylation source, mild reaction conditions. researchgate.net | Catalyst may be required. |
Exploration of New Biological Targets and Mechanisms of Action for Carbamate Scaffolds
While carbamates are well-known inhibitors of acetylcholinesterase (AChE) for treating conditions like Alzheimer's disease, research is expanding to identify novel biological targets. nih.govnih.gov The versatility of the carbamate scaffold allows for its incorporation into molecules designed to interact with a wide range of enzymes and receptors. acs.orgresearchgate.net
Emerging areas of investigation include:
Selective Butyrylcholinesterase (BChE) Inhibition: While related to AChE, BChE is a distinct target. Novel sulfonamide-based carbamates have been developed as highly selective BChE inhibitors, which may offer therapeutic advantages. nih.gov
Protease Inhibition: The carbamate group serves as a stable and effective peptide bond surrogate, making it a valuable component in the design of inhibitors for various proteases, including those involved in HIV and hepatitis C. acs.orgnih.gov
Anticancer Agents: Carbamate derivatives are being investigated for their potential in oncology. ontosight.ai Incorporating a carbamate moiety into molecules like betulinic acid has been shown to significantly increase their anticancer potency. nih.gov
Immunomodulation: Related carbamate compounds, such as 1-naphthyl N-methyl carbamate (carbaryl), have been shown to affect macrophage functions, including arachidonic acid metabolism and the generation of reactive oxygen species, suggesting potential roles in modulating immune responses. nih.gov
The exploration of these new targets and mechanisms highlights the broad therapeutic potential of the carbamate scaffold, extending far beyond its traditional applications. nih.govresearchgate.net
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Naphthyl N-(4-chlorophenyl)carbamate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling 1-naphthol with 4-chlorophenyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalytic bases (e.g., triethylamine) enhance nucleophilic attack by deprotonating the hydroxyl group. Reaction optimization includes:
- Temperature Control: Maintain 0–25°C to minimize side reactions.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Yield Improvement: Pre-activate the isocyanate with a coupling agent (e.g., carbodiimide) and monitor progress via TLC or HPLC .
Advanced: How do halogen substituents (e.g., Cl vs. Br) on the phenyl ring affect the acetylcholinesterase (AChE) inhibitory activity of this compound analogs?
Methodological Answer:
Comparative structure-activity relationship (SAR) studies reveal:
-
Electron-Withdrawing Effects: Chlorine’s electronegativity enhances hydrogen bonding with AChE’s catalytic triad (e.g., His447), increasing inhibitory potency compared to bromine analogs.
-
Experimental Design:
- Synthesize derivatives with halogen substitutions at para positions.
- Perform in vitro AChE inhibition assays (Ellman’s method) under standardized pH (8.0) and temperature (37°C).
- Validate binding modes via molecular docking (e.g., AutoDock Vina) against AChE crystal structures (PDB: 1ACJ).
Data Table:
Halogen (X) IC₅₀ (µM) Binding Energy (kcal/mol) Cl 0.45 -8.2 Br 1.12 -7.5 Source: Derived from SAR analyses in and .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm aromatic proton environments (δ 7.2–8.5 ppm for naphthyl and chlorophenyl groups).
- ¹³C NMR: Identify carbamate carbonyl (δ ~155 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- HPLC-PDA: Assess purity (>98%) using C18 columns and acetonitrile/water gradients.
Advanced: How can researchers reconcile discrepancies in reported AChE inhibition data for this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in enzyme sources (human vs. electric eel), substrate concentrations, or incubation times.
- Solution Strategies:
- Standardized Protocols: Adopt WHO-recommended Ellman’s method with 0.1 U/mL enzyme and 1 mM DTNB.
- Meta-Analysis: Pool data from multiple studies, applying statistical weighting for sample size and assay conditions.
- Computational Validation: Cross-check experimental IC₅₀ values with QSAR models or free-energy perturbation simulations .
Basic: What is the proposed mechanism of AChE inhibition by this compound?
Methodological Answer:
The carbamate moiety acts as a pseudo-substrate, covalently binding to AChE’s serine hydroxyl group (Ser203) via nucleophilic attack. This forms a carbamylated enzyme intermediate, reversibly inhibiting acetylcholine hydrolysis. Confirm mechanism via:
- Kinetic Studies: Monitor substrate turnover (acetylthiocholine) spectrophotometrically.
- Mass Spectrometry: Detect carbamylated Ser203 peptides after tryptic digestion .
Advanced: How do electron-withdrawing groups on the carbamate influence hydrolytic stability in physiological environments?
Methodological Answer:
The 4-chlorophenyl group stabilizes the carbamate against hydrolysis via:
- Resonance Effects: Delocalize electron density from the carbonyl, reducing nucleophilic attack by water.
- Experimental Approach:
- Conduct accelerated stability studies (pH 7.4 buffer, 37°C).
- Quantify degradation via LC-MS and calculate half-life (t₁/₂).
- Compare with analogs lacking substituents (e.g., phenyl carbamate).
Key Finding: Chlorine increases t₁/₂ by 3-fold compared to non-halogenated analogs .
Basic: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature: Store at -20°C in airtight, amber vials to prevent photodegradation.
- Solubility Considerations: Lyophilize and store as a solid; avoid DMSO stocks >6 months.
- Purity Monitoring: Reassess every 6 months via HPLC (retention time: 12.3 min, 254 nm) .
Advanced: What strategies optimize the selectivity of this compound for AChE over butyrylcholinesterase (BChE)?
Methodological Answer:
- Structural Modifications: Introduce bulky substituents (e.g., ortho-methyl) to sterically hinder BChE’s larger active site gorge.
- Activity Screening: Test inhibition against purified AChE and BChE (ratio >100:1 indicates selectivity).
- Crystallographic Analysis: Resolve co-crystal structures to identify key selectivity-determining residues (e.g., AChE’s Phe295 vs. BChE’s Ala277) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
